molecular formula C47H67N13O12S2 B058403 Vasopressin, 2-gly-9-des-gly-4-val-8-orn- CAS No. 113846-98-3

Vasopressin, 2-gly-9-des-gly-4-val-8-orn-

Cat. No. B058403
M. Wt: 1070.2 g/mol
InChI Key: MFRYCOBSLAWTLO-FRHXTIEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is a neuropeptide hormone that plays an essential role in regulating water balance and blood pressure in mammals. It is synthesized in the hypothalamus and released from the posterior pituitary gland in response to various physiological stimuli, including dehydration, stress, and low blood pressure. In recent years, vasopressin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.

Mechanism Of Action

Vasopressin exerts its physiological effects by binding to specific receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and blood pressure regulation, while the V2 receptor is responsible for regulating water reabsorption in the kidneys. The V1b receptor is involved in the stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Biochemical And Physiological Effects

Vasopressin has a wide range of biochemical and physiological effects, including vasoconstriction, water reabsorption, and stress response. It also plays a critical role in regulating social behavior, including pair bonding and maternal behavior. In addition, vasopressin has been implicated in memory consolidation and learning.

Advantages And Limitations For Lab Experiments

Vasopressin is a potent neuropeptide hormone that can be easily synthesized and purified for laboratory experiments. It is also highly specific for its receptors, which allows for precise targeting of specific physiological processes. However, the use of vasopressin in laboratory experiments is limited by its short half-life and rapid degradation in vivo.

Future Directions

Future research on vasopressin is likely to focus on its potential therapeutic applications in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder. In addition, further research is needed to elucidate the molecular mechanisms underlying vasopressin's effects on social behavior, memory, and stress response. Finally, the development of novel vasopressin analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

Vasopressin is synthesized in the hypothalamus as a precursor molecule called preprovasopressin. This precursor molecule undergoes several post-translational modifications, including cleavage of the signal peptide and removal of the C-terminal peptide, to produce the active hormone vasopressin. The synthesis of vasopressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.

Scientific Research Applications

Vasopressin has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in various physiological processes, including social behavior, memory, and stress response. Recent research has focused on the potential therapeutic applications of vasopressin in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder.

properties

CAS RN

113846-98-3

Product Name

Vasopressin, 2-gly-9-des-gly-4-val-8-orn-

Molecular Formula

C47H67N13O12S2

Molecular Weight

1070.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide

InChI

InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1

InChI Key

MFRYCOBSLAWTLO-FRHXTIEESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN

SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN

sequence

GGXYFVNCPX

synonyms

GdGVO-VP
vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn-
vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)-

Origin of Product

United States

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